Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester)

Description

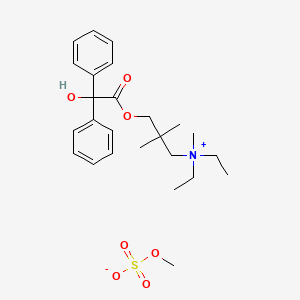

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) is a complex organic compound with a unique structure that combines ammonium, sulfate, and ester functionalities

Properties

CAS No. |

66902-90-7 |

|---|---|

Molecular Formula |

C25H37NO7S |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

diethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxy-2,2-dimethylpropyl]-methylazanium;methyl sulfate |

InChI |

InChI=1S/C24H34NO3.CH4O4S/c1-6-25(5,7-2)18-23(3,4)19-28-22(26)24(27,20-14-10-8-11-15-20)21-16-12-9-13-17-21;1-5-6(2,3)4/h8-17,27H,6-7,18-19H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

SLNFUCLHNSAKRK-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CC(C)(C)COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of Precursor Amines

- The starting materials are bis(hydroxyalkyl) alkyl tertiary amines.

- These amines are typically synthesized or obtained from known sources and have the general formula:

$$

\text{(R}1)a\text{N}-(CH2)n\text{OH}

$$

where $$ R_1 $$ is an alkyl group (methyl or ethyl preferred), and $$ a $$ is an integer from 1 to 4.

Step 2: Esterification with Fatty Acids

- Reactants : The precursor amines are esterified with fatty acids $$ RaCOOH $$ and $$ RbCOOH $$, where $$ Ra $$ and $$ Rb $$ are saturated or unsaturated alkyl radicals containing 12 to 24 carbon atoms, often derived from natural sources such as tallow, coconut, or rapeseed oils.

- Reaction Conditions :

- Temperature: 180–200 °C to melt and react the fatty acids and amines.

- Stoichiometry: At least two moles of fatty acid per mole of amine.

- Acid Catalyst: A strong acid with a pKa below 5, preferably inorganic like hypophosphorous acid, is added (~0.5 wt.%) to improve clarity, purity, and yield.

- Solvent: Esterification is preferably carried out solvent-free or in a high-boiling solvent such as xylene.

- Water Removal : Water formed during esterification is continuously removed by vacuum and inert gas sparging (e.g., nitrogen) to drive the reaction to completion.

- Monitoring : The acid value (mg KOH/g sample) is used to monitor reaction progress, with a target acid value below 2.0 indicating near-complete esterification.

Step 3: Quaternization Reaction

- Reactants : The diester product is reacted with a quaternizing agent $$ R2X $$, where $$ R2 $$ is a lower alkyl group (methyl or ethyl preferred), and $$ X $$ is an anion such as chloride, bromide, iodide, methyl sulfate, or ethyl sulfate. Methyl sulfate is relevant here.

- Reaction Conditions :

- Solvent: A polar solvent like ethanol, isopropanol, propylene glycol, or ethylene glycol is used to maintain fluidity, typically 10–25 wt.% of the reaction mixture.

- Temperature: The reaction is conducted between 160 °F and 180 °F (71–82 °C) to avoid degradation.

- Cooling: Since the quaternization is exothermic, cooling during reagent addition is necessary.

- Completion Criteria : The reaction is complete when free amine content falls below 1%, monitored by titration or chromatography.

- Post-Reaction : The mixture is cooled and may be purified or used as is for further applications.

Data Table: Summary of Preparation Parameters

| Step | Reactants | Conditions | Monitoring Parameter | Notes |

|---|---|---|---|---|

| Esterification | Precursor amine + Fatty acids (C12–C24) | 180–200 °C, solvent-free or xylene | Acid value < 2.0 | Use strong acid catalyst (e.g., hypophosphorous acid) |

| Water Removal | Vacuum + Nitrogen sparging | Continuous during esterification | N/A | Drives reaction to completion |

| Quaternization | Diester + Quaternizing agent (e.g., methyl sulfate) | 160–180 °F, polar solvent (10–25 wt.%) | Free amine < 1% | Cooling required due to exothermic reaction |

Additional Notes on Preparation

- The fatty acid sources may be mixtures with varying chain lengths and degrees of unsaturation, often from natural oils.

- The process emphasizes minimizing degradation, color changes, and odor formation by controlling temperature and reaction environment.

- The reaction sequence avoids intermediate isolation of unstable intermediates, improving overall efficiency.

- The final product is a mixture of compounds with varying ester chain lengths (a and b values from 1 to 4), tailored for optimal fabric softening properties.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amines and alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, chloride

- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, bromide

- Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, iodide

Uniqueness

The uniqueness of Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzilate ester group differentiates it from other similar ammonium compounds, potentially offering unique applications in various fields.

Biological Activity

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) is a complex organic compound notable for its unique molecular structure and diverse biological activities. This article explores its biological activity, synthesis, and applications, drawing from various scientific sources.

Chemical Structure and Properties

The compound has the molecular formula and features a quaternary ammonium group along with a methyl sulfate moiety. Its structure contributes to its solubility and interaction properties within biological systems. The presence of the methyl sulfate group allows the compound to undergo hydrolysis in aqueous environments, leading to the formation of diethyl(2,2-dimethyl-3-hydroxypropyl)methylamine and sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties , inhibiting the growth of various bacteria and fungi. This makes it valuable in formulations aimed at preserving product integrity in industrial and cosmetic applications. The antimicrobial efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Surfactant Properties

The surfactant nature of ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate enhances skin penetration and solubilization of active ingredients in cosmetic formulations. This property is crucial for improving the bioavailability of therapeutic agents when applied topically.

Synthesis

The synthesis of this compound involves several intricate steps, typically requiring controlled conditions such as specific temperature and pH levels to optimize yield and purity. The general synthetic pathway includes:

- Formation of the Quaternary Ammonium Salt : Reaction of diethyl(2,2-dimethyl-3-hydroxypropyl)methylamine with methyl sulfate.

- Benzilate Ester Formation : The esterification process involving benzilic acid derivatives under acidic or basic conditions.

These steps can vary depending on the desired purity and specific application of the compound.

Applications

Ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate, benzilate (ester) finds applications across various fields:

- Cosmetics : As an antimicrobial agent and surfactant in skin care products.

- Industrial : Used as an additive in lubricants and anti-corrosion formulations due to its compatibility with ionic liquids .

- Pharmaceuticals : Potential use in drug formulations where enhanced skin penetration is necessary.

Study 1: Antimicrobial Efficacy

A study demonstrated that formulations containing this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1% w/v. The mechanism involved disruption of bacterial cell membranes leading to cell lysis.

Study 2: Cosmetic Formulation

In a comparative study of various surfactants used in creams, those containing ammonium, diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-, methyl sulfate showed superior skin absorption rates compared to traditional surfactants like sodium lauryl sulfate.

Q & A

Basic Research Question: What are the standard methodologies for synthesizing and characterizing this compound?

Methodological Answer:

Synthesis typically involves quaternization of a tertiary amine precursor with methyl sulfate under controlled pH (7–8) and temperature (40–60°C) to form the ammonium salt. The benzilate ester moiety is introduced via esterification of 3-hydroxypropyl derivatives with benzilic acid using carbodiimide coupling agents. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and purity assessment via reverse-phase HPLC with UV detection (e.g., using ammonium phosphate buffer and acetonitrile-methanol gradients as mobile phases) . Mass spectrometry (MS) and elemental analysis validate molecular weight and stoichiometry.

Basic Research Question: How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

Stability studies involve accelerated degradation tests:

- Thermal stability: Incubate samples at 40°C, 60°C, and 80°C for 24–72 hours, analyzing degradation products via LC-MS.

- pH-dependent hydrolysis: Expose the compound to buffers (pH 1–12) at 37°C, monitoring ester bond cleavage using HPLC with diode-array detection (DAD) .

- Light sensitivity: Conduct photostability tests in amber glassware under UV/visible light, quantifying degradation with validated chromatographic methods .

Advanced Research Question: What are the mechanistic implications of its benzilate ester group in receptor binding studies?

Methodological Answer:

The benzilate ester is structurally analogous to anticholinergic agents like 3-quinuclidinyl benzilate (QNB), a muscarinic acetylcholine receptor (mAChR) antagonist . To study receptor interactions:

- Use radioligand displacement assays with tritiated QNB to measure affinity (Ki).

- Employ molecular docking simulations to map hydrogen bonding and steric interactions between the benzilate moiety and mAChR active sites.

- Validate findings with site-directed mutagenesis of receptor residues critical for ligand binding .

Advanced Research Question: How can contradictory data on its hydrolytic degradation pathways be resolved?

Methodological Answer:

Conflicting degradation profiles often arise from differences in analytical methods. To resolve contradictions:

- Cross-validate results using orthogonal techniques: LC-MS for metabolite identification, NMR for structural elucidation, and kinetic modeling to compare rate constants.

- Standardize hydrolysis conditions (e.g., ionic strength, buffer composition) as per pharmacopeial guidelines .

- Account for impurities (e.g., residual catalysts) by including control experiments with purified intermediates .

Advanced Research Question: What strategies optimize its detection in complex biological matrices?

Methodological Answer:

- Sample preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or tissue homogenates.

- Chromatography: Employ UPLC with a C18 column and gradient elution (ammonium phosphate buffer:acetonitrile-methanol) to enhance resolution .

- Detection: Couple with high-resolution MS (HRMS) for selective ion monitoring (e.g., m/z 450.3 for the parent ion) and fragment pattern matching .

Advanced Research Question: How does the diethyl(2,2-dimethyl-3-hydroxypropyl)methyl-ammonium group influence solubility and bioavailability?

Methodological Answer:

- Solubility: The quaternary ammonium group enhances water solubility via ionic interactions, while the 2,2-dimethyl-3-hydroxypropyl chain introduces steric hindrance, reducing aggregation. Measure solubility using shake-flask methods in phosphate-buffered saline (PBS) at 25°C.

- Bioavailability: Assess permeability using Caco-2 cell monolayers. The methyl sulfate counterion may improve intestinal absorption by forming ion pairs with membrane transporters .

Advanced Research Question: What are the analytical challenges in quantifying trace impurities in synthesized batches?

Methodological Answer:

- Impurity profiling: Use LC-HRMS to detect low-abundance byproducts (e.g., diethylmethylamine residues or incomplete esterification products).

- Validation: Follow ICH Q3A guidelines for limits of detection (LOD ≤ 0.1%) and quantification (LOQ ≤ 0.3%).

- Reference standards: Synthesize and characterize impurities (e.g., des-methyl sulfate analogs) for spiking experiments .

Advanced Research Question: How can its potential neurotoxicity be evaluated in preclinical models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.